![molecular formula C26H36O17 B13887063 [3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohesperidose heptaacetate is a chemical compound with the molecular formula C26H36O17 and a molecular weight of 620.57 g/mol . It is a derivative of neohesperidose, a disaccharide present in some flavonoids . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neohesperidose heptaacetate typically involves the acetylation of neohesperidose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of reaction and prevent side reactions .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Neohesperidose heptaacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield neohesperidose and acetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or dilute acids at elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often conducted under mild conditions to prevent degradation of the sugar moiety.
Major Products Formed:
Hydrolysis: Neohesperidose and acetic acid.
Substitution Reactions: Various substituted derivatives of neohesperidose, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Neohesperidose heptaacetate has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and carbohydrate chemistry.
Biochemistry: Employed in the study of enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of bioactive compounds.
Wirkmechanismus
The mechanism of action of neohesperidose heptaacetate primarily involves its role as an acetylated sugar. The acetyl groups can influence the compound’s solubility, stability, and reactivity. In biochemical contexts, the compound can interact with enzymes that recognize acetylated sugars, potentially affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Neohesperidin: A flavanone glycoside found in citrus fruits, which is the 7-O-neohesperidose derivative of hesperetin.
Uniqueness: Neohesperidose heptaacetate is unique due to its high degree of acetylation, which imparts distinct chemical properties compared to its non-acetylated counterparts. This high acetylation level can enhance its solubility in organic solvents and modify its reactivity in chemical and biochemical reactions .
Eigenschaften
Molekularformel |
C26H36O17 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
[3,4,6-triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3 |
InChI-Schlüssel |
PXSGTFALWGIXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

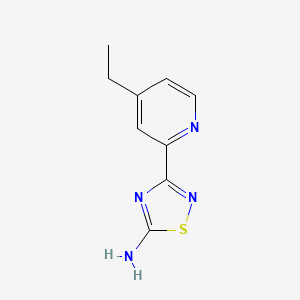
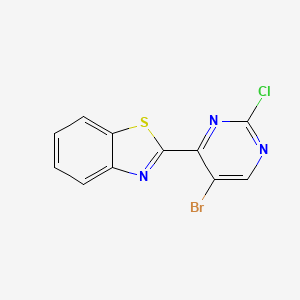
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
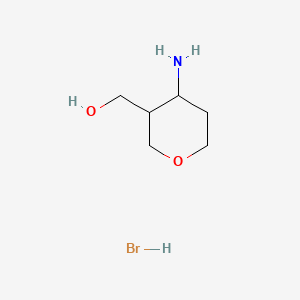
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
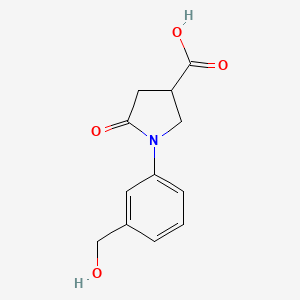
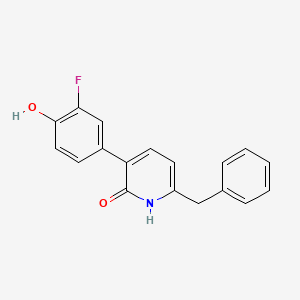
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
